Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate
Description
Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate (CAS: 2044713-82-6) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with an ethyl group at position 6 and a sodium carboxylate moiety at position 4 via an acetoxy linker. Its molecular formula is C₁₀H₉N₂NaO₂S, with a molecular weight of 244.25 g/mol . Key structural attributes include:
- Thienopyrimidine backbone: A fused bicyclic system combining thiophene and pyrimidine rings.
- 6-ethyl substituent: Enhances lipophilicity and may influence steric interactions.
- Sodium carboxylate group: Improves aqueous solubility compared to the free acid form.
Its topological polar surface area (94.2 Ų) and hydrogen-bond acceptor count (5) suggest moderate membrane permeability, making it suitable for pharmaceutical applications . Predicted collision cross-section (CCS) values range from 146.8 Ų ([M+H]⁺) to 159.3 Ų ([M+Na]⁺), indicating distinct chromatographic behavior .
Properties
IUPAC Name |
sodium;2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.Na/c1-2-6-3-7-8(4-9(13)14)11-5-12-10(7)15-6;/h3,5H,2,4H2,1H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFVWZJJZLNNQR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044713-82-6 | |
| Record name | sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate typically involves the reaction of 6-ethylthieno[2,3-d]pyrimidine-4-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 6-ethylthieno[2,3-d]pyrimidine-4-carboxylic acid
Reagent: Sodium hydroxide (NaOH)
Reaction Conditions: The reaction is typically conducted in an aqueous medium at elevated temperatures to facilitate the formation of the sodium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiol or thioether derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. Its derivatives have been evaluated for their ability to inhibit mycobacterial growth, which is crucial in developing new treatments for tuberculosis and other infections .
- Potential Therapeutic Uses : The compound is being explored for its therapeutic applications in treating diseases modulated by specific molecular pathways. Its structural features allow it to interact with enzymes and receptors that are critical in disease progression .
-
Biological Research
- Mechanism of Action : Although not fully understood, it is believed that this compound interacts with molecular targets within biological systems, potentially modulating enzyme activities and influencing various biochemical pathways .
- Antiviral Properties : Preliminary studies suggest that compounds with similar thieno[2,3-d]pyrimidine structures exhibit antiviral properties, making them candidates for further research in viral disease treatment .
- Material Science
Case Studies
Mechanism of Action
The mechanism of action of Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The thieno[2,3-d]pyrimidine ring system is known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Methyl groups (e.g., 2,5-dimethyl in CAS 2060032-00-8) introduce steric hindrance, which may reduce metabolic degradation but limit solubility . Sodium carboxylate vs. free acid/ester: The sodium salt form (target compound) offers superior aqueous solubility, critical for parenteral drug formulations, whereas ester derivatives (e.g., methyl ester in ) serve as prodrugs or synthetic intermediates .
Physicochemical Properties :
- Topological Polar Surface Area (TPSA) : The target compound’s TPSA (94.2 Ų) is comparable to its analogues, suggesting similar passive diffusion characteristics .
- Collision Cross-Section (CCS) : The sodium adduct ([M+Na]⁺) of the target compound exhibits a CCS of 159.3 Ų, distinct from the methyl ester derivative’s predicted behavior, aiding in analytical differentiation .
Functional Analogues in Pyrimidine Chemistry
Compounds like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () and 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () share pyrimidine cores but lack the thiophene fusion. These exhibit:
- Reduced aromaticity: Lower stability compared to thienopyrimidines.
- Thioether/sulfonyl linkages : Enhance reactivity in alkylation or cross-coupling reactions .
Research and Application Insights
- Pharmaceutical Potential: The sodium carboxylate group in the target compound makes it a candidate for ionic interaction-based drug delivery, unlike the neutral ester forms .
- Synthetic Utility : Ethyl/methyl esters (e.g., ) are preferred in nucleophilic substitution reactions due to their leaving-group properties .
- Safety Profiles: Limited data exist for the target compound, but analogues like 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) highlight the importance of substituent toxicity studies .
Biological Activity
Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy against different pathogens.
The synthesis of this compound typically involves the reaction of 6-ethylthieno[2,3-d]pyrimidine-4-carboxylic acid with sodium hydroxide. The reaction is conducted in an aqueous medium at elevated temperatures to facilitate the formation of the sodium salt. The general reaction scheme is as follows:
Starting Material:
6-ethylthieno[2,3-d]pyrimidine-4-carboxylic acid
Reagent:
Sodium hydroxide (NaOH)
Reaction Conditions:
Aqueous medium, elevated temperature
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, the compound demonstrated effectiveness against Mycobacterium smegmatis and Mycobacterium tuberculosis with inhibition percentages ranging from 40% to 68% depending on the concentration used .
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for potential antiviral effects. Preliminary studies suggest that it may inhibit viral replication; however, detailed mechanisms remain under investigation. The thieno[2,3-d]pyrimidine structure is believed to interact with viral enzymes and receptors, modulating their activity.
The exact mechanism of action for this compound is not fully elucidated. However, it is theorized that the compound interacts with specific molecular targets within biological systems. The thieno[2,3-d]pyrimidine ring system is known to influence various enzymatic pathways, potentially leading to altered cellular responses and inhibition of pathogen growth .
Case Studies and Experimental Results
- Antimycobacterial Activity Study:
-
Docking Studies:
- Molecular docking studies have been performed to predict the binding affinity of this compound with target enzymes involved in microbial metabolism.
- These studies suggest a favorable interaction profile with thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for nucleotide synthesis in pathogens .
Data Summary Table
Q & A
Q. What are the common synthetic routes for Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate, and what key reaction conditions are employed?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving:
- Coupling Reactions : Use of coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide (T3P) in ethyl acetate or DMF to activate carboxyl groups. Pyridine is often added to stabilize acidic byproducts .
- Temperature Control : Reactions are conducted under nitrogen at low temperatures (e.g., 0°C to -10°C) to minimize side reactions .
- Purification : Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (ethyl acetate/methanol gradients) yields high-purity products. LCMS (e.g., m/z 791 [M+H]⁺) and HPLC (retention time ~0.81–1.19 minutes) confirm identity and purity .
Q. Which analytical techniques are prioritized for characterizing this compound?
Methodological Answer:
- LCMS : Monitors molecular ion peaks (e.g., m/z 791 [M+H]⁺) and detects impurities. Collision-induced dissociation (CID) helps confirm fragmentation patterns .
- HPLC : Reverse-phase columns (C18) with trifluoroacetic acid (TFA) modifiers resolve polar byproducts. Retention times under standardized conditions (e.g., 0.81 minutes in SQD-TFA05) ensure batch consistency .
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) verifies structural integrity, with shifts for thieno[2,3-d]pyrimidine protons (δ 6.5–8.5 ppm) and acetate groups (δ 2.0–3.5 ppm) .
Advanced Research Questions
Q. How do structural modifications at the 6-ethylthieno[2,3-d]pyrimidin-4-yl position influence biological activity, particularly against apoptosis regulators like MCL-1/BCL-2?
Methodological Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-phenyl position enhances binding to MCL-1/BCL-2 by increasing hydrophobic interactions. Derivatives with morpholinoethoxy or methoxyethyl groups improve solubility and bioavailability .
- SAR Studies : Competitive fluorescence polarization assays using BH3 peptides quantify inhibitory potency (IC₅₀). For example, analogs with 2,3-difluoro-4-(2-morpholinoethoxy)benzyl groups show >10-fold selectivity for MCL-1 over BCL-xL .
Q. What strategies optimize coupling reaction efficiency during synthesis?
Methodological Answer:
- Reagent Stoichiometry : A 1:1.2 molar ratio of carboxylate to amine intermediates minimizes unreacted starting material. Excess T3P (1.5–2.0 equiv) ensures complete activation .
- Solvent Selection : Ethyl acetate/DMF mixtures (4:1 v/v) balance solubility and reaction kinetics. Polar aprotic solvents stabilize intermediates but require rigorous drying (e.g., Na₂SO₄) post-extraction .
- Temperature Gradients : Stepwise warming (-10°C → room temperature) prevents exothermic side reactions. Monitoring by TLC (silica, UV detection) ensures reaction progression .
Q. How can physicochemical properties (e.g., solubility, logP) be tailored for improved pharmacokinetics?
Methodological Answer:
- logP Optimization : Introducing hydrophilic groups (e.g., sodium carboxylate) reduces logP from ~3.5 (neutral ester) to ~1.8, enhancing aqueous solubility. Calculated via HPLC-derived retention factors .
- Salt Formation : Sodium counterions improve crystallinity and stability. Powder X-ray diffraction (PXRD) confirms salt form integrity .
- Solubility Studies : Shake-flask methods in PBS (pH 7.4) quantify solubility (>50 mg/mL for sodium salt vs. <5 mg/mL for free acid) .
Q. How are metabolic stability and permeability assessed for this compound?
Methodological Answer:
- Microsomal Stability : Incubation with liver microsomes (human/rat) measures half-life (t₁/₂) via LCMS. CYP450 inhibition assays (e.g., fluorogenic substrates) identify metabolic hotspots .
- Caco-2 Permeability : Bidirectional transport assays (apical-to-basal) calculate apparent permeability (Papp). Sodium 2-{6-ethyl...}acetate shows Papp >1 × 10⁻⁶ cm/s, indicating moderate absorption .
Q. Notes
- Advanced questions emphasize mechanistic insights and methodological rigor.
- Structural data from patents and peer-reviewed studies ensure authoritative answers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
